molecular formula C7H13NO2 B8120138 (3R,5R)-5-methylpiperidine-3-carboxylic acid

(3R,5R)-5-methylpiperidine-3-carboxylic acid

Cat. No.: B8120138
M. Wt: 143.18 g/mol
InChI Key: CBDSIHCOUDRMMA-PHDIDXHHSA-N
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Description

(3R,5R)-5-methylpiperidine-3-carboxylic acid: is a chiral piperidine derivative with significant interest in organic chemistry and pharmaceutical research. This compound features a piperidine ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 3-position, both in the ® configuration. Its unique stereochemistry makes it a valuable building block in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Asymmetric Synthesis: One common method involves the asymmetric hydrogenation of 5-methylpyridine-3-carboxylic acid using a chiral catalyst. This process ensures the selective formation of the (3R,5R) isomer.

    Chiral Pool Synthesis: Another approach utilizes chiral starting materials such as ®-3-hydroxy-5-methylpiperidine, which can be oxidized to the corresponding carboxylic acid.

Industrial Production Methods: Industrial production often employs large-scale asymmetric hydrogenation due to its efficiency and high enantioselectivity. The use of robust chiral catalysts and optimized reaction conditions ensures the consistent production of high-purity (3R,5R)-5-methylpiperidine-3-carboxylic acid.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation to form various derivatives, such as ketones or aldehydes, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve strong nucleophiles like alkoxides or amines.

Major Products:

    Oxidation: Products include 5-methylpiperidine-3-one or 5-methylpiperidine-3-aldehyde.

    Reduction: Products include 5-methylpiperidine-3-methanol or 5-methylpiperidine-3-amine.

    Substitution: Products vary widely depending on the nucleophile used, leading to a range of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a precursor in the synthesis of complex organic molecules.

    Chiral Ligand: Employed in asymmetric catalysis to induce chirality in target molecules.

Biology:

    Enzyme Inhibitors: Serves as a scaffold for designing enzyme inhibitors, particularly for enzymes involved in neurotransmitter regulation.

Medicine:

    Pharmaceuticals: Incorporated into the design of drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors.

Industry:

    Agrochemicals: Utilized in the synthesis of agrochemicals that require specific chiral centers for activity.

Mechanism of Action

The mechanism by which (3R,5R)-5-methylpiperidine-3-carboxylic acid exerts its effects depends on its application. In pharmaceuticals, it often acts by binding to specific receptors or enzymes, altering their activity. The molecular targets and pathways involved include neurotransmitter receptors in the brain, where it can modulate signaling pathways to achieve therapeutic effects.

Comparison with Similar Compounds

    (3S,5S)-5-methylpiperidine-3-carboxylic acid: The enantiomer of the compound, which may have different biological activities.

    5-methylpiperidine-3-carboxylic acid: Without specific stereochemistry, this compound can exist as a racemic mixture with different properties.

Uniqueness: The (3R,5R) configuration of 5-methylpiperidine-3-carboxylic acid provides distinct stereochemical properties that can significantly influence its biological activity and interactions with chiral environments in chemical reactions and biological systems.

This detailed overview should provide a comprehensive understanding of (3R,5R)-5-methylpiperidine-3-carboxylic acid, its preparation, reactions, applications, and unique characteristics

Properties

IUPAC Name

(3R,5R)-5-methylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-2-6(7(9)10)4-8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDSIHCOUDRMMA-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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